Moderate Volatility for Solvent Recovery: Boiling Point Comparison vs. 2,2,2-Trifluoroethanol and 4-Fluoro-1-butanol
3,3,4,4-Tetrafluorobutan-1-ol exhibits a boiling point of 111.4 °C at 760 mmHg . This is significantly higher than the common fluoroalcohol 2,2,2-trifluoroethanol (74.0 °C ), making it more suitable for reactions requiring higher temperatures or where low volatility is preferred. Conversely, it boils at a lower temperature than the mono-fluorinated 4-fluoro-1-butanol (101.5±10.0 °C [1]), indicating a unique boiling point profile influenced by the specific tetrafluorination pattern.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 111.4 °C |
| Comparator Or Baseline | 2,2,2-Trifluoroethanol: 74.0 °C; 4-Fluoro-1-butanol: 101.5±10.0 °C |
| Quantified Difference | +37.4 °C vs. TFE; +9.9 °C vs. 4-Fluoro-1-butanol (midpoint) |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
This intermediate boiling point provides a practical window for solvent recovery and temperature control in chemical processes, offering a distinct advantage over both highly volatile and less volatile alternatives.
- [1] ChemSpider. (n.d.). 4-Fluoro-1-butanol. CAS 372-93-0. Retrieved from https://legacy.chemspider.com/Chemical-Structure.520744.html View Source
